Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate

Descripción general

Descripción

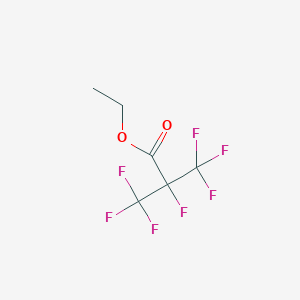

Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanoate is a chemical compound with the molecular formula C6H5F7O3 . It has an average mass of 258.091 Da and a monoisotopic mass of 258.012695 Da .

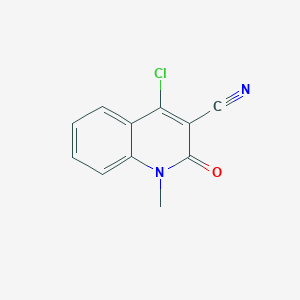

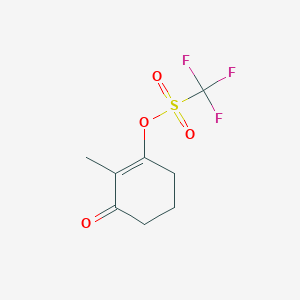

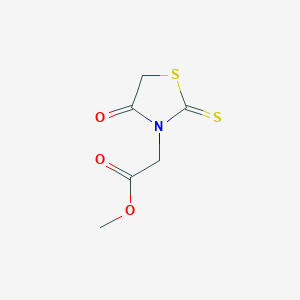

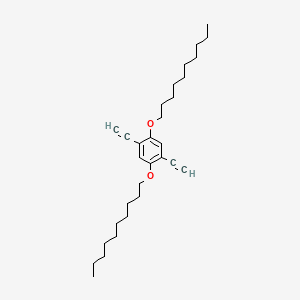

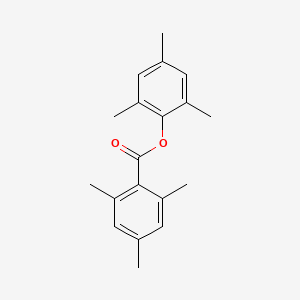

Molecular Structure Analysis

The molecular structure of Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate consists of carbon ©, hydrogen (H), fluorine (F), and oxygen (O) atoms . The exact structure is based on structures generated from information available in databases .Aplicaciones Científicas De Investigación

Synthesis of Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, serves as a versatile intermediate for synthesizing a variety of trifluoromethyl heterocycles. Utilizing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, researchers can derive trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines from this diazoketoester. These compounds are accessible either directly in a single step or with just one additional step, showcasing the chemical's adaptability in organic synthesis (Honey et al., 2012).

Polymorphism Characterization

In pharmaceutical research, understanding the polymorphic forms of chemical compounds is crucial for drug development. A study on ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, another related compound, used spectroscopic and diffractometric techniques to characterize two polymorphic forms. These forms displayed very similar spectra and diffraction patterns, posing challenges for analytical and physical characterization, yet capillary powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR) studies revealed distinct differences critical for pharmaceutical applications (Vogt et al., 2013).

Dual Gas-Responsive Polymers

The development of responsive materials is a significant area of research. The monomer 2,2,2-trifluoroethyl 3-(N-(2-(diethylamino)ethyl)acrylamido)propanoate (TF-DEAE-AM), which contains functionalities responsive to both oxygen (O2) and carbon dioxide (CO2), was synthesized from commercially available precursors. A series of dual-gas responsive polymers were then synthesized through reversible addition–fragmentation chain transfer (RAFT) polymerization. These polymers, due to their unique interactions with CO2 and O2, show potential for applications in biomedicine, particularly in drug delivery systems where controlled release in response to physiological gases could be beneficial (Jiang et al., 2017).

Improving Lithium-Ion Batteries

Ethyl 3,3,3-trifluoropropanoate (TFPE), a compound closely related to Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate, has been investigated as an additive to enhance the performance of lithium-ion batteries, particularly at elevated temperatures. The addition of TFPE to the electrolyte significantly improves the cycling performance and capacity retention of LiMn2O4 cathodes, showcasing the potential of fluorinated compounds in enhancing the durability and efficiency of energy storage devices (Huang et al., 2016).

Propiedades

IUPAC Name |

ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F7O2/c1-2-15-3(14)4(7,5(8,9)10)6(11,12)13/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXPOTXZXGAMKLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(F)(F)F)(C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10508547 | |

| Record name | Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1526-49-4 | |

| Record name | Ethyl 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

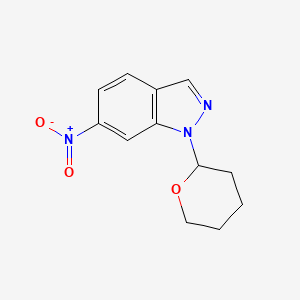

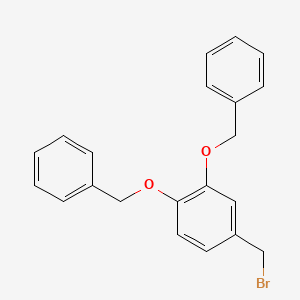

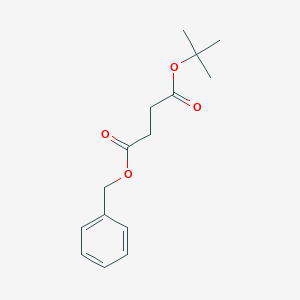

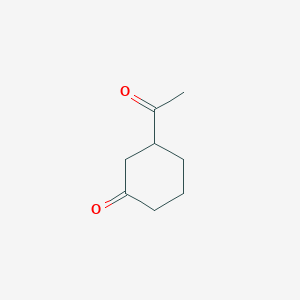

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophene-3-acetamide](/img/structure/B3047959.png)